molecular formula C4H7NaO3 B12945735 Sodium (R)-2-hydroxybutanoate

Sodium (R)-2-hydroxybutanoate

Cat. No.: B12945735
M. Wt: 126.09 g/mol
InChI Key: MOSCXNXKSOHVSQ-AENDTGMFSA-M
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Description

Sodium ®-2-hydroxybutanoate, also known as sodium ®-2-hydroxybutyrate, is a sodium salt of ®-2-hydroxybutanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images, known as enantiomers. The ®-enantiomer is the focus of this article.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ®-2-hydroxybutanoate can be synthesized through the neutralization of ®-2-hydroxybutanoic acid with sodium hydroxide. The reaction typically involves dissolving ®-2-hydroxybutanoic acid in water and then slowly adding a stoichiometric amount of sodium hydroxide solution while maintaining the temperature below 25°C to avoid decomposition. The resulting solution is then evaporated to obtain the sodium salt in solid form.

Industrial Production Methods: On an industrial scale, sodium ®-2-hydroxybutanoate can be produced through fermentation processes using specific strains of bacteria that can convert substrates like glucose or glycerol into ®-2-hydroxybutanoic acid. The acid is then neutralized with sodium hydroxide to form the sodium salt. This method is advantageous due to its sustainability and cost-effectiveness.

Types of Reactions:

    Oxidation: Sodium ®-2-hydroxybutanoate can undergo oxidation to form sodium 2-oxobutanoate.

    Reduction: It can be reduced to form sodium ®-2-hydroxybutanoate alcohol.

    Substitution: The hydroxyl group in sodium ®-2-hydroxybutanoate can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sodium 2-oxobutanoate.

    Reduction: Sodium ®-2-hydroxybutanoate alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sodium ®-2-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: It serves as a metabolic intermediate in various biochemical pathways.

    Medicine: It has potential therapeutic applications, including as a treatment for metabolic disorders and as a neuroprotective agent.

    Industry: It is used in the production of biodegradable plastics and as a precursor for the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of sodium ®-2-hydroxybutanoate involves its role as a metabolic intermediate. It participates in the tricarboxylic acid cycle, where it is converted into other metabolites that are essential for energy production. Additionally, it can act as a signaling molecule, influencing various cellular pathways and processes.

Comparison with Similar Compounds

    Sodium (S)-2-hydroxybutanoate: The enantiomer of sodium ®-2-hydroxybutanoate, with similar chemical properties but different biological activities.

    Sodium lactate: Another hydroxy acid salt with similar uses in biochemistry and industry.

    Sodium 3-hydroxybutanoate: A related compound with applications in medicine and biochemistry.

Uniqueness: Sodium ®-2-hydroxybutanoate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its role as a metabolic intermediate and potential therapeutic applications also distinguish it from other similar compounds.

Properties

Molecular Formula

C4H7NaO3

Molecular Weight

126.09 g/mol

IUPAC Name

sodium;(2R)-2-hydroxybutanoate

InChI

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1

InChI Key

MOSCXNXKSOHVSQ-AENDTGMFSA-M

Isomeric SMILES

CC[C@H](C(=O)[O-])O.[Na+]

Canonical SMILES

CCC(C(=O)[O-])O.[Na+]

Origin of Product

United States

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